molecular formula C24H20N2O2S B3036377 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide CAS No. 339276-93-6

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B3036377
CAS RN: 339276-93-6
M. Wt: 400.5 g/mol
InChI Key: PXGKTLWCPXDHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide, also known as MTPTA, is a small molecule inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a serine/threonine phosphatase that is involved in the regulation of insulin signaling and glucose metabolism. MTPTA has been studied extensively in cell culture, animal models, and clinical trials for its potential to treat type 2 diabetes and obesity.

Mechanism of Action

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide inhibits the activity of PTP1B, an enzyme involved in the regulation of insulin signaling and glucose metabolism. PTP1B dephosphorylates tyrosine residues on proteins, which can lead to the inactivation of signaling pathways involved in insulin action. By inhibiting PTP1B, 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide increases the activity of these signaling pathways and improves insulin sensitivity.
Biochemical and Physiological Effects
2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide has been shown to reduce glucose levels, improve insulin sensitivity, and reduce fat accumulation in the liver. In addition, 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide has been shown to reduce the expression of pro-inflammatory cytokines in the liver, which could lead to improved metabolic health.

Advantages and Limitations for Lab Experiments

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide has several advantages as an inhibitor of PTP1B. It is a small molecule, so it can easily be synthesized and purified. In addition, 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide is a reversible inhibitor, so it can be used to study the effects of PTP1B inhibition in a controlled manner. However, 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide is not as potent as some other PTP1B inhibitors, so it may not be suitable for all applications.

Future Directions

For research include further studies in animal models and clinical trials, as well as exploring the effects of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide on other metabolic pathways. In addition, further studies could be conducted to identify more potent inhibitors of PTP1B for use in drug discovery. Finally, studies could be conducted to explore the effects of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide on other diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.

Scientific Research Applications

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide has been studied extensively as a potential treatment for type 2 diabetes and obesity. In animal models, 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide has been shown to reduce glucose levels, improve insulin sensitivity, and reduce fat accumulation in the liver. In clinical trials, 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide has been shown to reduce fasting glucose levels and improve insulin sensitivity in patients with type 2 diabetes.

properties

IUPAC Name

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-28-20-14-12-19(13-15-20)25-22(27)16-21-23(17-8-4-2-5-9-17)26-24(29-21)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGKTLWCPXDHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218650
Record name N-(4-Methoxyphenyl)-2,4-diphenyl-5-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339276-93-6
Record name N-(4-Methoxyphenyl)-2,4-diphenyl-5-thiazoleacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339276-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-2,4-diphenyl-5-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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